

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzonitrile

Cat. No.: B1291993

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Bromo-2-methoxybenzonitrile** (CAS No. 330793-38-9) is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular formula is C_8H_6BrNO , with a molecular weight of approximately 212.04 g/mol.[2] The purity and structural integrity of this compound are critical for the successful synthesis of target molecules. This document provides a detailed overview of the analytical methods and protocols for the comprehensive characterization of **4-Bromo-2-methoxybenzonitrile**, ensuring its quality and identity for research and development purposes.

Physicochemical Properties

The fundamental physical and chemical properties of **4-Bromo-2-methoxybenzonitrile** are summarized below.

Property	Value	Reference
CAS Number	330793-38-9	[1]
Molecular Formula	C ₈ H ₆ BrNO	[2]
Molecular Weight	212.04 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Boiling Point	289.1 ± 20.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Purity (Typical)	≥95-97%	[3][4]

Experimental Protocols and Data

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the compound.

Application: NMR spectroscopy is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-methoxybenzonitrile** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

- ^{13}C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Data Presentation: Expected NMR Data Note: The following data are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzonitrile and other brominated aromatics.[5]

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	d	1H	Ar-H (H-6)
~7.20	dd	1H	Ar-H (H-5)
~7.10	d	1H	Ar-H (H-3)

| ~3.90 | s | 3H | $-\text{OCH}_3$ |

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~160	C- OCH_3 (C-2)
~135	Ar-CH (C-6)
~125	Ar-CH (C-5)
~122	Ar-C-Br (C-4)
~117	$-\text{C}\equiv\text{N}$
~115	Ar-CH (C-3)
~105	Ar-C-CN (C-1)

| ~56 | $-\text{OCH}_3$ |

Application: Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Data Presentation: Expected Mass Spectrometry Data The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (^{79}Br and ^{81}Br).

Table 3: Expected Key m/z Fragments

m/z (Mass/Charge Ratio)	Ion	Description
211 / 213	[M] ⁺	Molecular ion peak, showing the Br isotope pattern
196 / 198	[M - CH ₃] ⁺	Loss of a methyl group
183 / 185	[M - CO] ⁺	Loss of carbon monoxide
102	[C ₇ H ₄ N] ⁺	Loss of Br and OCH ₃

| 75 | [C₆H₃]⁺ | Aromatic fragment |

Application: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Experimental Protocol (ATR-FTIR):

- Sample Preparation: Place a small amount of the solid **4-Bromo-2-methoxybenzonitrile** powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation: Key IR Absorptions The following table lists the characteristic vibrational frequencies expected for the functional groups in **4-Bromo-2-methoxybenzonitrile**.

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3100	C-H stretch	Aromatic
~2950-2840	C-H stretch	-OCH ₃
~2225	C≡N stretch	Nitrile
~1590, 1480	C=C stretch	Aromatic ring
~1250	C-O-C stretch	Aryl-alkyl ether

| ~1020 | C-Br stretch | Aryl bromide |

Chromatographic Purity Analysis

Chromatographic methods are employed to separate the main compound from any impurities, allowing for accurate purity assessment.

Application: Reverse-phase HPLC is the standard method for determining the purity of non-volatile and thermally stable organic compounds and for quantifying impurities.[\[6\]](#)

Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[\[7\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV detection at a wavelength of 254 nm.

- Injection Volume: 10 μ L.
- Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

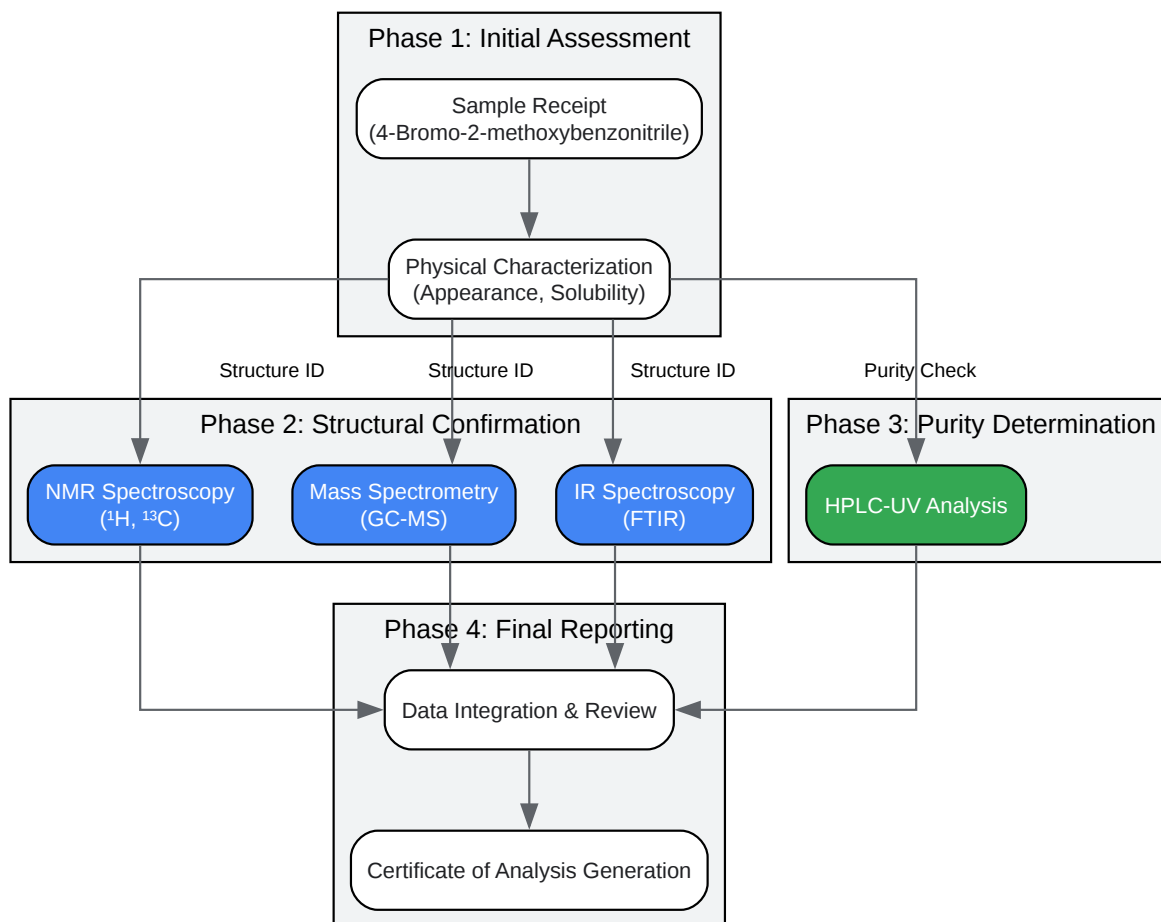
Data Presentation: Typical HPLC Parameters Table 5: HPLC Method Summary

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Detector	UV at 254 nm

| Expected Retention Time | 5 - 10 minutes (highly dependent on exact system) |

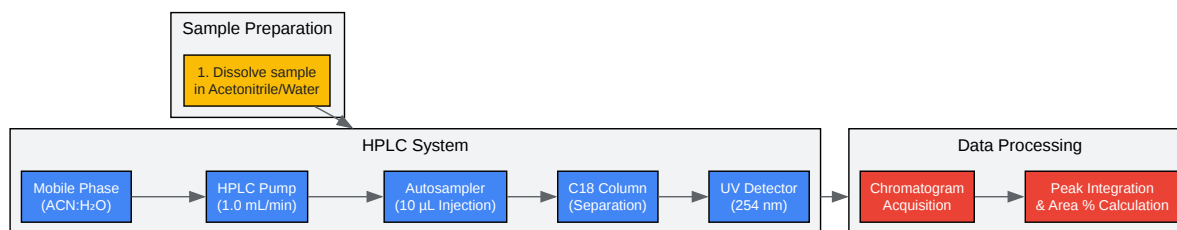
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for **4-Bromo-2-methoxybenzonitrile**.



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Caption: Overall workflow for the analytical characterization.



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Caption: Detailed workflow for HPLC purity analysis.

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